molecular formula C18H21NO4S B180522 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester CAS No. 160732-46-7

2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester

Cat. No. B180522
M. Wt: 347.4 g/mol
InChI Key: DSEJXEOLOHIGIZ-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester, also known as 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester, is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester involves the reaction of starting materials to form the desired compound. The synthesis pathway involves several steps, including protection of the amine group, formation of the bicyclic ring system, introduction of the sulfonyl group, and deprotection of the amine group, followed by esterification of the carboxylic acid group with tert-butanol.

Starting Materials
4-methylbenzenesulfonyl chloride, 2,5-dimethylpyrrole, di-tert-butyl dicarbonate, triethylamine, sodium hydride, acetonitrile

Reaction
Protection of the amine group by reacting 2,5-dimethylpyrrole with di-tert-butyl dicarbonate and triethylamine in acetonitrile to form the tert-butyl carbamate derivative, Formation of the bicyclic ring system by reacting the tert-butyl carbamate derivative with sodium hydride and 2,5-dimethylpyrrole in acetonitrile to form the corresponding bicyclic intermediate, Introduction of the sulfonyl group by reacting the bicyclic intermediate with 4-methylbenzenesulfonyl chloride and triethylamine in acetonitrile to form the desired compound, Deprotection of the amine group by reacting the desired compound with trifluoroacetic acid in dichloromethane to remove the tert-butyl carbamate protecting group, Esterification of the carboxylic acid group with tert-butanol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in dichloromethane to form the final product, 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl este

properties

IUPAC Name

tert-butyl 2-(4-methylphenyl)sulfonyl-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-5-8-14(9-6-12)24(21,22)16-11-13-7-10-15(16)19(13)17(20)23-18(2,3)4/h5-11,13,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEJXEOLOHIGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3C=CC2N3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565720
Record name tert-Butyl 2-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester

CAS RN

160732-46-7
Record name tert-Butyl 2-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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